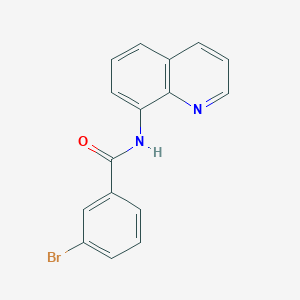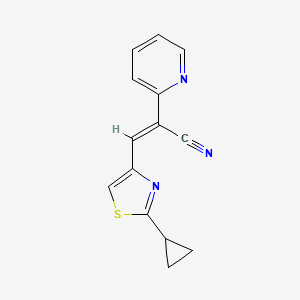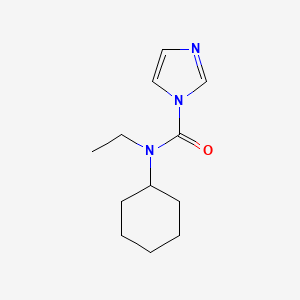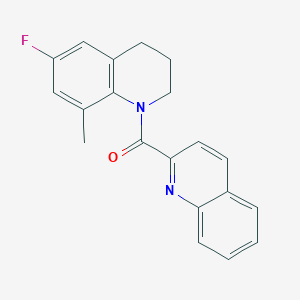![molecular formula C16H15BrN4O2 B7646926 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole, also known as BMT-2, is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. BMT-2 is a compound with a molecular formula of C17H16BrN3O2 and a molecular weight of 383.23 g/mol. This compound is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Mécanisme D'action
The exact mechanism of action of 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole is not fully understood. However, studies have suggested that this compound may act by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. This compound may also act by modulating the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress-induced cell death. This compound has also been found to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole in lab experiments is its neuroprotective effects. This compound can prevent neuronal cell death and may be useful in studying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells and may cause cell death.
Orientations Futures
There are several future directions for the study of 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases and inflammatory disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its effects on cellular processes.
Conclusion:
In conclusion, this compound is a tetrazole derivative that has potential applications in scientific research, particularly in the field of neuroscience. This compound has neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. However, the potential toxicity of this compound needs to be further investigated, and the mechanism of action of this compound needs to be fully elucidated.
Méthodes De Synthèse
The synthesis of 2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole can be achieved through a multistep process that involves the reaction of 2-bromobenzyl bromide with sodium azide to form the corresponding azide intermediate. The azide intermediate is then treated with copper (I) iodide and triphenylphosphine to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 3,4-dimethoxybenzyl alcohol to form this compound.
Applications De Recherche Scientifique
2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c1-22-14-8-7-11(9-15(14)23-2)16-18-20-21(19-16)10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUZLRAIHDCOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)


![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)


![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)

![N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-methylpropanamide](/img/structure/B7646921.png)
![(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)
![1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7646940.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)